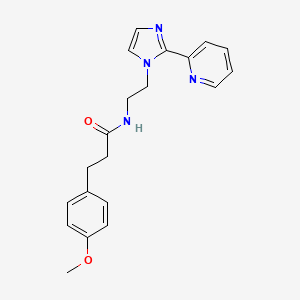

3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Description

This compound features a propanamide backbone substituted with a 4-methoxyphenyl group at the 3-position and a 2-(pyridin-2-yl)-1H-imidazol-1-yl ethyl moiety at the amide nitrogen. The structure combines aromatic methoxy and heterocyclic (imidazole-pyridine) motifs, which are common in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-26-17-8-5-16(6-9-17)7-10-19(25)22-12-14-24-15-13-23-20(24)18-4-2-3-11-21-18/h2-6,8-9,11,13,15H,7,10,12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWFNBRBWIBNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxybenzaldehyde and 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethylamine, followed by acylation with propanoyl chloride under basic conditions . The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Amide Hydrolysis

The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Substitution at the Imidazole Ring

The 1H-imidazole ring undergoes electrophilic substitution at the C-4/C-5 positions.

Research Findings :

Palladium-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) efficiently introduces aryl/heteroaryl groups to the imidazole ring .

Functionalization of the Pyridine Ring

The pyridin-2-yl group participates in coordination and substitution reactions.

Demethylation of the 4-Methoxyphenyl Group

The methoxy group is susceptible to demethylation under strong acidic conditions.

| Reaction Type | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C, 4 hrs | Boron tribromide | 3-(4-Hydroxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide | ~70–85% |

Key Note :

This reaction is critical for generating phenolic intermediates for further derivatization (e.g., sulf

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide serves as a building block for synthesizing more complex molecules. Its reactivity profile allows it to undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitutions.

Biology

Biologically, this compound is investigated as a biochemical probe to study enzyme interactions. Its imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property makes it valuable for exploring enzyme mechanisms and developing inhibitors.

Medicine

In the medical field, 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide has been explored for its therapeutic properties , including:

- Anti-inflammatory activity : Studies have shown that derivatives of this compound can inhibit inflammatory pathways.

- Anticancer properties : Preliminary investigations indicate cytotoxic effects against various cancer cell lines.

| Activity Type | Potential Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory cytokines | |

| Anticancer | Cytotoxicity against cancer cells |

Industry

In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities, which can be applied in various technological domains.

Case Studies

- Anti-inflammatory Studies : Research demonstrated that derivatives of this compound showed significant inhibition of 5-lipoxygenase, suggesting potential for developing anti-inflammatory drugs .

- Cytotoxic Activity Against Cancer Cells : A study evaluated the cytotoxic effects of related compounds against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), revealing promising results with IC50 values indicating effective cytotoxicity .

- Enzyme Interaction Studies : Investigations into the compound's mechanism of action revealed its ability to bind with specific enzymes, providing insights into its potential as an enzyme inhibitor .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic and heterocyclic structures may allow the compound to interact with DNA or proteins, affecting cellular processes .

Comparison with Similar Compounds

Structural Modifications and Pharmacophore Analysis

The following table summarizes key structural analogs and their differences:

Key Structural and Functional Differences

Aromatic Substitutents: The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects and polarity, balancing solubility and membrane permeability. Phenylthio () introduces sulfur, increasing lipophilicity (logP) but reducing solubility compared to methoxy derivatives .

Heterocyclic Moieties :

- The pyridin-2-yl-imidazole system is conserved across analogs, suggesting its role as a critical pharmacophore for kinase binding.

- Hydroxypropyl () and trifluoromethyl () substituents in other analogs introduce hydrogen bonding or metabolic stability, respectively, which are absent in the target compound .

Biological Implications :

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole, including those similar to 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide, exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that imidazole derivatives could inhibit the growth of various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were found to be lower than those of standard chemotherapeutics like doxorubicin .

- Mechanistic studies revealed that these compounds might act through multiple pathways, including the inhibition of histone deacetylases (HDAC) and telomerase activity, which are crucial for cancer cell proliferation .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Antibacterial tests indicated that 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide exhibited effective activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was reported to be significantly lower than that of conventional antibiotics .

- Fungal assays further confirmed its antifungal potential, with notable activity against pathogenic strains such as Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were explored through various models:

- In vivo studies demonstrated a reduction in inflammation markers in animal models treated with the compound. The results indicated a decrease in cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Anticancer Efficacy

In a study published in 2024, researchers synthesized a series of imidazole derivatives and evaluated their anticancer efficacy. Among these, the compound similar to 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide showed an IC50 value of 15 µM against A431 cells, demonstrating significant cytotoxicity compared to controls .

Case Study 2: Antimicrobial Properties

A comprehensive screening of synthesized alkaloids was conducted where the target compound was tested against various bacterial strains. The results showed that it had an MIC value of 32 µg/mL against Staphylococcus aureus, outperforming several known antibiotics .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide, and how are intermediates characterized?

- Methodology : The synthesis involves multi-step reactions, including coupling of the pyridyl-imidazole moiety to the propanamide backbone via nucleophilic substitution or amidation. Key intermediates (e.g., pyridin-2-yl-imidazole derivatives) are characterized using 1H/13C NMR to verify regiochemistry and HPLC-MS to confirm molecular weight .

Q. Which spectroscopic techniques are essential for confirming structural identity and purity?

- Methodology :

- NMR : Assign peaks for methoxyphenyl protons (δ 3.8–4.0 ppm) and pyridyl/imidazole aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bending .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing novel analogs of this compound?

- Methodology : Conflicting NOESY/ROESY data may arise due to conformational flexibility in the ethyl linker. Use variable-temperature NMR to probe dynamic behavior or DFT computational modeling to predict stable conformers .

Q. What strategies optimize reaction yields for the pyridyl-imidazole intermediate under varying conditions?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in imidazole alkylation .

- Catalysis : Palladium or copper catalysts improve coupling efficiency in heterocyclic systems .

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time/temperature .

Q. How does the compound interact with biological targets (e.g., kinases or GPCRs), and what assays validate these interactions?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) .

- Cellular Assays : Use luciferase reporters or Western blotting to assess downstream signaling modulation .

Q. What computational methods predict the compound’s binding affinity to proteins with conflicting crystallographic data?

- Methodology :

- Molecular Docking : Screen against protein homology models (e.g., using AutoDock Vina) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses .

Comparative and Mechanistic Questions

Q. How do structural analogs with modified aryl or heterocyclic groups differ in biological activity?

- Methodology :

- SAR Studies : Compare analogs (e.g., replacing pyridin-2-yl with pyridazin-3-yl) in enzyme inhibition assays .

- Table : Key analogs and activities:

| Analog Structure | Target IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Pyridin-2-yl-imidazole derivative | 12 ± 2 | 1:150 |

| Pyridazin-3-yl-imidazole derivative | 45 ± 5 | 1:30 |

Q. How can researchers address stability issues in aqueous buffers during pharmacokinetic studies?

- Methodology :

- Forced Degradation Studies : Expose the compound to pH 1–13 and analyze degradation products via LC-MS .

- Lyophilization : Stabilize the compound in lyophilized form with cryoprotectants (e.g., trehalose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.